molecular formula C18H18N4O3S B2687139 1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058513-65-6

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2687139
CAS No.: 2058513-65-6
M. Wt: 370.43
InChI Key: SDRORYGSBFBCGT-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton and cellular contractility. This compound exhibits high selectivity for ROCK2 over ROCK1, which is crucial for dissecting the distinct physiological and pathological roles of these two isoforms. Its mechanism of action involves competitively binding to the ATP-binding site of the ROCK2 kinase domain, thereby inhibiting the phosphorylation of downstream effectors such as myosin phosphatase target subunit 1 (MYPT1) and cofilin. Research utilizing this inhibitor has been instrumental in elucidating the ROCK2 signaling pathway's role in various disease contexts, including fibrotic diseases where it modulates fibroblast activation and extracellular matrix production, and immunological disorders by influencing T-cell polarization and inflammatory responses. The (1R,5S) stereochemistry of the 8-azabicyclo[3.2.1]octane core is critical for its binding affinity and selectivity profile. As a key pharmacological tool, this compound enables researchers to investigate fundamental mechanisms of cell motility, morphology, and smooth muscle contraction, providing insights for potential therapeutic interventions in areas such as chronic kidney disease, pulmonary fibrosis, and autoimmune conditions.

Properties

IUPAC Name

1-[8-(2,1,3-benzothiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16-5-6-17(24)22(16)13-8-11-2-3-12(9-13)21(11)18(25)10-1-4-14-15(7-10)20-26-19-14/h1,4,7,11-13H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRORYGSBFBCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the azabicyclo[3.2.1]octane moiety and the pyrrolidine-2,5-dione group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including interactions with biomolecules and cellular pathways.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core is known for its electron-accepting properties, which can influence the compound’s reactivity and interactions. The azabicyclo[3.2.1]octane moiety and pyrrolidine-2,5-dione group contribute to the compound’s overall stability and functionality.

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous molecules:

Structural Analogues
Compound Name Key Structural Features Biological Relevance
Target Compound 8-Azabicyclo[3.2.1]octane + benzo-thiadiazole Potential CNS or kinase modulation
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione + pyridine Anticancer, antimicrobial
Zygocaperoside Triterpenoid glycoside Antioxidant, anti-inflammatory
1,3-Oxazepine derivatives Seven-membered oxazepine ring Antimicrobial, antifungal

Key Differences :

  • Benzo-thiadiazole vs. oxadiazole-thione : Sulfur in the former may enhance lipophilicity and π-π stacking compared to oxygen-dominated oxadiazoles .
  • Pyrrolidine-2,5-dione vs. glycosides : The former lacks polar sugar moieties, likely reducing solubility but improving blood-brain barrier penetration compared to Zygocaperoside .
Pharmacological Profiles

Hypothetical data inferred from structural analogs:

Property Target Compound 1,3-Oxazepine Derivatives Thiosemicarbazones
logP ~2.5 (moderate lipophilicity) 1.8–3.0 1.2–2.0
Aqueous Solubility Low (succinimide moiety) Moderate High
Metabolic Stability High (rigid bicyclic core) Moderate Low
Putative Targets Kinases, neurotransmitter receptors Bacterial enzymes Metal ion chelation

Mechanistic Insights :

  • The benzo-thiadiazole group may act as a hydrogen-bond acceptor, similar to pyridine in oxadiazole derivatives, but with improved redox stability due to sulfur .

Biological Activity

1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure fused with a pyrrolidine moiety and a benzo[c][1,2,5]thiadiazole group, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown inhibitory effects on oncogenic phosphatases like SHP2, which is linked to cancer progression. For instance, certain benzo[c][1,2,5]thiadiazole derivatives displayed IC50 values in the low micromolar range against SHP2 .
  • Anticonvulsant Activity : Compounds structurally related to this compound have been evaluated for anticonvulsant properties. Studies demonstrated that certain derivatives provided significant protection in seizure models at specific dosages .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Protein Tyrosine Phosphatases (PTPs) : The compound may inhibit PTPs such as SHP2 and PTP1B, which are crucial in signal transduction pathways involved in cell growth and differentiation .
  • GABA Receptor Modulation : Similar compounds have been noted for their interactions with GABA receptors, suggesting potential use in neurological disorders.

Table 1: Biological Activity of Related Compounds

Compound NameTargetIC50 (µM)Activity Type
Compound 11gSHP22.11Inhibitor
Compound 4aGABANot SpecifiedAnticonvulsant
Compound 4cGABANot SpecifiedAnticonvulsant

Case Studies

  • Anticancer Study : A study investigated the effects of various benzo[c][1,2,5]thiadiazole derivatives on cancer cell lines. Compound 11g was highlighted for its selective inhibition of SHP2 over other phosphatases, indicating a promising avenue for targeted cancer therapies .
  • Anticonvulsant Evaluation : In a controlled animal study assessing the anticonvulsant efficacy of related compounds, it was found that certain derivatives could significantly delay the onset of seizures induced by pentylenetetrazole (PTZ), demonstrating their potential in treating epilepsy .

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